3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, multiple methyl groups, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-10-21(11-9-17)22(28-12-6-5-7-13-28)16-27-26(29)25-20(4)24-19(3)14-18(2)15-23(24)30-25/h8-11,14-15,22H,5-7,12-13,16H2,1-4H3,(H,27,29) |
InChI Key |
ZIXAXSPDRNRZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C)N4CCCCC4 |
Origin of Product |
United States |
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